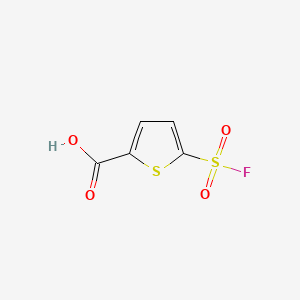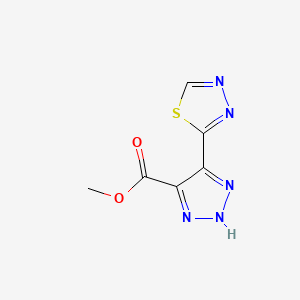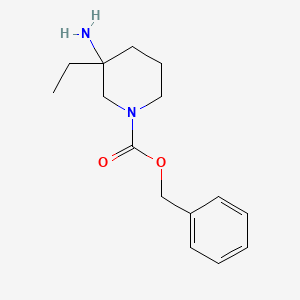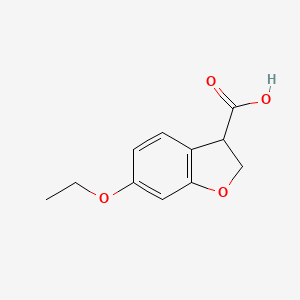![molecular formula C12H21NO3 B6604870 tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate CAS No. 2010099-83-7](/img/structure/B6604870.png)
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate, also known as tert-butyl cyclopropylcarbamate, is an organocarbamate compound derived from cyclopropylmethyl carbamate and tert-butyl alcohol. It is a colorless, crystalline solid with a melting point of 78°C and a boiling point of 159°C. It is soluble in water and has a wide range of uses in the scientific community.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has a wide range of applications in the scientific community. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of peptides, and as a catalyst in the hydrolysis of amides.
Mecanismo De Acción
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate is an organocarbamate compound, which means it contains both an organic group and a carbamate group. The organic group is tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate and the carbamate group is cyclopropylmethyl. The carbamate group is responsible for the compound’s reactivity, as it can act as a nucleophile in organic reactions.
Biochemical and Physiological Effects
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some effects on the body. In animal studies, it has been shown to reduce inflammation and to have antibacterial and antifungal properties. It has also been shown to have some effect on the metabolism, as it has been shown to increase the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in water and can be used in a wide range of reactions. However, its reactivity can be unpredictable, and it can react with other compounds in the reaction mixture.
Direcciones Futuras
Given the wide range of applications of tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate N-[(1-propanoylcyclopropyl)methyl]carbamate, there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, its potential use as a drug, and its potential use in the synthesis of novel organic compounds. Additionally, further research could be conducted on its reactivity, as well as its potential use as a catalyst in the synthesis of polymers. Other potential directions include its use in the synthesis of peptides and its potential use as a ligand in coordination chemistry.
Métodos De Síntesis
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate can be synthesized from cyclopropylmethyl carbamate and tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate alcohol. The reaction takes place in a solvent such as acetonitrile or dimethylsulfoxide, and is catalyzed by a base such as sodium hydroxide or potassium tert-butoxide. The reaction is exothermic and is typically conducted at room temperature.
Propiedades
IUPAC Name |
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9(14)12(6-7-12)8-13-10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKJUUAQSDSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
![tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)





![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)